Propyl 3-aminobenzoate

Description

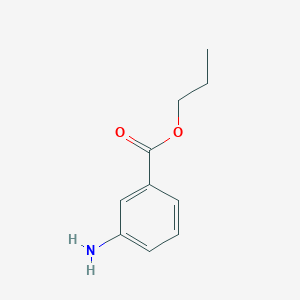

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-aminobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRQYDFLCDTFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579461 | |

| Record name | Propyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35007-02-4 | |

| Record name | Propyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of Propyl 3 Aminobenzoate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution and the solid state. It provides information on the chemical environment of individual atoms, their connectivity, and through-space relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Propyl 3-aminobenzoate (B8586502) provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 6.95–7.45 ppm. The protons of the propyl group exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) protons around δ 1.05 ppm, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the ester oxygen at approximately δ 4.25 ppm.

Table 1: ¹H NMR Spectroscopic Data for Propyl 3-aminobenzoate

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic | 6.95–7.45 | Multiplet | 4H |

| OCH₂ | 4.25 | Quartet | 2H |

| CH₂CH₂CH₃ | 1.756 | Sextet | 2H |

Data sourced from CDCl₃ solvent. chemicalbook.com

The integration of the signal areas in the ¹H NMR spectrum confirms the ratio of the number of protons of each type, further validating the structure of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of Propyl 3-aminobenzoate, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the ester group is typically found downfield, around 166.0 ppm. libretexts.org The aromatic carbons show signals in the range of δ 110-150 ppm. The carbons of the propyl group are observed at higher fields, with the OCH₂ carbon appearing around δ 60.5 ppm, the adjacent CH₂ carbon around 22.04 ppm, and the terminal CH₃ carbon at approximately 10.32 ppm. libretexts.orghmdb.ca

Table 2: ¹³C NMR Spectroscopic Data for Propyl 3-aminobenzoate

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~166.0 |

| Aromatic C-NH₂ | ~148.1 |

| Aromatic CH | ~119.0, ~120.9, ~123.7, ~130.6 |

| Aromatic C-COO | ~134.5 |

| OCH₂ | ~60.5 |

| CH₂CH₂CH₃ | ~22.0 |

Predicted chemical shifts and data from related structures. libretexts.orghmdb.carsc.org

Solid-State NMR (SS-NMR) for Crystalline Forms

Solid-State NMR (SS-NMR) is an essential technique for characterizing the structure and dynamics of molecules in their crystalline forms. mdpi.com For compounds like Propyl 3-aminobenzoate, SS-NMR can provide valuable insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct SS-NMR spectra due to differences in molecular conformation and packing in the crystal lattice. mdpi.com

High-resolution solid-state ¹³C NMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit of a crystal. mdpi.com For instance, in a study of a co-crystal of benzoic acid and pentafluorobenzoic acid, the presence of two distinct signals for the carboxylic acid carbons in the ¹³C SS-NMR spectrum indicated two independent molecules of each component in the asymmetric unit. mdpi.com While specific SS-NMR data for Propyl 3-aminobenzoate is not widely published, the principles of the technique are directly applicable to the study of its crystalline forms. researchgate.net This method is also crucial in studying amyloid structures formed by proteins, where it can reveal details about β-sheet conformations. osti.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of Propyl 3-aminobenzoate displays characteristic absorption bands that confirm its structure. A strong absorption band is observed around 1705 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹, with one observed at 3350 cm⁻¹. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching vibrations of the propyl group appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for Propyl 3-aminobenzoate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3350 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Ester (C=O) | Stretch | 1705 |

| Aromatic C=C | Stretch | 1500-1600 |

Data sourced from FT-IR analysis.

These characteristic bands are instrumental in confirming the presence of the key functional groups within the Propyl 3-aminobenzoate molecule.

Raman Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically silver or gold. illinois.edu This enhancement allows for the detection of even single molecules, making it a powerful tool for chemical analysis. oxinst.com The amplification effect arises from two primary mechanisms: a dominant electromagnetic enhancement due to the excitation of localized surface plasmons on the metal surface, and a lesser chemical enhancement involving charge-transfer between the molecule and the metal substrate. oxinst.comresearchgate.net

The application of SERS to aminobenzoic acid isomers and their esters, such as Propyl 3-aminobenzoate, provides detailed structural information based on the molecule's unique vibrational modes. illinois.edu The orientation of the analyte on the SERS substrate is a critical factor influencing the spectrum. For instance, studies on aminobenzoic acid isomers have shown that the functional groups interacting directly with the metal surface exhibit the most significant signal enhancement. acs.orgnih.gov The specific interactions of the carboxylate and amino groups with the metal surface can be predicted through detailed analysis of the resulting SERS spectra. nih.gov

Research has demonstrated that SERS can effectively distinguish between different isomers of aminobenzoic acid. scribd.com The relative intensities of bands corresponding to specific functional groups, such as the carboxylate group (COO⁻), change depending on the isomer (ortho, meta, or para) and its binding geometry on the metal surface. scribd.com This capability is crucial for the selective detection of Propyl 3-aminobenzoate in the presence of its isomers, Propyl 2-aminobenzoate (B8764639) and Propyl 4-aminobenzoate (B8803810) (Propylparaben). The choice of SERS substrate, such as silver nanorods or gold colloids, and its specific morphology also plays a significant role in the degree of signal enhancement and the quality of the obtained spectra. researchgate.netosti.gov

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. phdcentre.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermolabile and high-molecular-weight compounds by transferring them from solution to the gas phase as ions with minimal fragmentation. wikipedia.orglibretexts.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS allows for controlled fragmentation of a selected precursor ion, providing detailed structural information. wikipedia.org

For aminobenzoate esters, including Propyl 3-aminobenzoate, analysis under negative-ion ESI conditions reveals distinct and diagnostically useful fragmentation pathways. researchgate.netresearchgate.net Upon collisional activation, deprotonated aminobenzoate esters primarily undergo two competitive fragmentation reactions: an alkyl-radical loss and an alkene loss. researchgate.net

For the meta- (e.g., Propyl 3-aminobenzoate) and para-isomers (e.g., Benzocaine), the predominant fragmentation pathway is the alkyl-radical loss, which involves a homolytic cleavage of the alkyl-oxygen bond of the ester. researchgate.netresearchgate.net This process results in the formation of a stable radical anion at m/z 135 for all aminobenzoate esters, regardless of the alkyl group's size. researchgate.net The alternative pathway, the elimination of an alkene, is a less significant heterolytic process for these isomers. researchgate.net In contrast, for ortho-isomers, a charge-mediated ortho-effect makes the alkene loss the dominant fragmentation route. researchgate.net

The fragmentation behavior of various deprotonated aminobenzoate esters is summarized in the table below.

| Precursor Compound | Precursor Ion (m/z) | Major Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |

| Ethyl 4-aminobenzoate (Benzocaine) | 164 | Alkyl-radical loss | 135 | C₂H₅• (Ethyl radical) |

| Propyl 3-aminobenzoate | 178 | Alkyl-radical loss | 135 | C₃H₇• (Propyl radical) |

| n-Butyl 4-aminobenzoate | 192 | Alkyl-radical loss | 135 | C₄H₉• (Butyl radical) |

| Ethyl 2-aminobenzoate | 164 | Alkene loss | 136 | C₂H₄ (Ethene) |

This table is generated based on findings from studies on aminobenzoate ester fragmentation. researchgate.netresearchgate.net

This predictable fragmentation makes it possible to quantify aminobenzoate esters in mixtures using precursor ion scanning experiments that target the common m/z 135 fragment ion. researchgate.net

Quantum Chemical Mass Spectrometry (QCMS) is a computational approach that utilizes quantum chemical calculations to model and rationalize the fragmentation pathways observed in mass spectrometry. nih.gov By calculating the thermodynamics and kinetics of potential fragmentation reactions, such as reaction energies and transition state energies, QCMS provides deep insight into why certain pathways are favored over others. researchgate.netmdpi.com This method is invaluable for assigning structures to fragment ions and understanding complex rearrangement processes. nih.gov

In the context of Propyl 3-aminobenzoate, QCMS can be applied to investigate the competitive homolytic (alkyl-radical loss) and heterolytic (alkene loss) fragmentation pathways observed in ESI-MS/MS. researchgate.netresearchgate.net Computational modeling, for instance using Density Functional Theory (DFT), can determine the relative energy barriers for these two competing reactions. nih.gov

For the deprotonated Propyl 3-aminobenzoate ion, QCMS would model the transition state for the homolytic cleavage of the O–C₃H₇ bond to yield the propyl radical and the m/z 135 anion. Simultaneously, it would model the transition state for the heterolytic pathway, which typically involves a γ-hydrogen transfer resembling a McLafferty-type rearrangement to eliminate propene and form the m/z 136 anion. researchgate.net The calculations would likely confirm the experimental observation that for the meta-isomer, the energy demand for the homolytic radical loss is lower than that for the heterolytic alkene elimination, thus explaining its predominance. researchgate.netresearchgate.net

Furthermore, QCMS can be used to study the effect of the protonation site on fragmentation in positive-ion mode. researchgate.net For protonated benzocaine, an analog of propyl aminobenzoate, studies have identified different protomers (N-protonated and O-protonated) that exhibit distinct fragmentation patterns and can be separated using techniques like ion mobility spectrometry. researchgate.netacs.org QCMS helps to assign structures to these protomers and rationalize their unique stability and fragmentation behavior, a principle directly applicable to understanding the gas-phase chemistry of Propyl 3-aminobenzoate. researchgate.net

Theoretical and Computational Investigations of Propyl 3 Aminobenzoate Molecular Properties and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the electronic structure and properties of molecules. These methods can provide detailed information on geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies (e.g., B3LYP functional)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.

A DFT study of Propyl 3-aminobenzoate (B8586502) using the B3LYP functional would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, such calculations could determine various electronic properties, including total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. Vibrational frequency calculations are also a standard output, which can be used to predict the infrared spectrum of the molecule and confirm that the optimized structure corresponds to a true energy minimum.

Semi-Empirical Methods (e.g., AM1, PM3, RM1)

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. Methods like AM1 (Austin Model 1), PM3 (Parametrized Model 3), and RM1 (Recife Model 1) are computationally less expensive than DFT, making them suitable for larger molecules or for preliminary explorations of molecular properties.

An application of these methods to Propyl 3-aminobenzoate would provide estimations of its geometric parameters and heat of formation. While generally less accurate than DFT, they can offer valuable qualitative insights and are often used for initial conformational searches before employing more rigorous methods.

Basis Set Selection and Optimization

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.

For a molecule like Propyl 3-aminobenzoate, a common choice would be Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ). The selection would depend on the desired balance between accuracy and computational resources. An optimization of the basis set would involve performing calculations with progressively larger basis sets to ensure that the calculated properties have converged and are not an artifact of an incomplete basis set.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the propyl chain in Propyl 3-aminobenzoate, can exist in multiple conformations. A conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

This is achieved by systematically rotating specific bonds and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For Propyl 3-aminobenzoate, this would involve rotating the bonds in the propyl group and the bond connecting the ester group to the benzene (B151609) ring. The results would reveal the lowest energy conformations and the transition states connecting them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule.

An MEP analysis of Propyl 3-aminobenzoate would reveal regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The regions of negative potential, which are rich in electrons, would indicate likely sites for electrophilic attack. For Propyl 3-aminobenzoate, these would be expected around the oxygen atoms of the ester group and the nitrogen atom of the amino group. Conversely, regions of positive potential, which are electron-deficient, would indicate sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For Propyl 3-aminobenzoate, a calculation of the HOMO and LUMO energy levels and their spatial distribution would provide key insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals would show which atoms are most involved in these frontier orbitals, thus indicating the most probable sites for reaction.

Natural Bond Orbital (NBO) Analysis of Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these interactions.

For a molecule like Propyl 3-aminobenzoate, significant intramolecular interactions are expected. The primary delocalization would involve the lone pair of the nitrogen atom (n) interacting with the antibonding π* orbitals of the benzene ring (n → π). This interaction is responsible for the resonance stabilization of the amino group with the aromatic system. Another key interaction is the delocalization of the oxygen lone pairs of the ester group into the antibonding σ orbitals of adjacent bonds.

In a study of a cocrystal involving 3-aminobenzoic acid, NBO analysis revealed significant hyperconjugative interactions. rsc.org For instance, the interaction energy (E(2)) for the delocalization from the nitrogen lone pair to the π* orbitals of the ring was found to be substantial, indicating strong resonance effects. Similar interactions would be present in Propyl 3-aminobenzoate. Intermolecularly, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, facilitating interactions with other molecules.

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance in Propyl 3-aminobenzoate |

|---|---|---|---|

| LP (N) | π* (C=C) of ring | n → π | High (Resonance) |

| LP (O) of C=O | σ (C-O) of ester | n → σ | Moderate (Hyperconjugation) |

| π (C=C) of ring | π (C=C) of ring | π → π* | High (Delocalization) |

Computational Reactivity Descriptors

Reactivity descriptors derived from Density Functional Theory (DFT) provide a quantitative measure of the chemical reactivity of a molecule. These are categorized into global and local descriptors.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): The negative of electronegativity, indicating the tendency of electrons to escape. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Based on the HOMO and LUMO energies of the analogous 3-ABA, the global reactivity descriptors for Propyl 3-aminobenzoate can be estimated. A higher hardness value suggests greater stability, while a higher electrophilicity index indicates a stronger electrophilic character. rsc.org

| Descriptor | Formula | Estimated Value (based on 3-ABA) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.2 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.0 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.64 eV |

Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui function f(r)^+: Indicates the propensity of a site to undergo a nucleophilic attack. For Propyl 3-aminobenzoate, the regions with the highest values are expected to be around the carbonyl carbon and specific carbons on the aromatic ring.

Fukui function f(r)^-: Points to the sites susceptible to electrophilic attack. The amino group and certain positions on the benzene ring are predicted to be the most reactive in this regard.

These local descriptors are crucial for predicting the regioselectivity of chemical reactions involving Propyl 3-aminobenzoate.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra.

For Propyl 3-aminobenzoate, the electronic transitions are expected to be of π → π* and n → π* character. The π → π* transitions, typically of higher intensity, would involve the excitation of electrons from the π orbitals of the aromatic ring to its π* antibonding orbitals. The n → π* transitions, generally weaker, would involve the excitation of non-bonding electrons from the nitrogen of the amino group or the oxygens of the ester group to the π* orbitals of the ring.

A study on 3-aminobenzoic acid using TD-DFT predicted its electronic absorption bands. Similar calculations for Propyl 3-aminobenzoate would likely show characteristic absorption maxima in the UV region, corresponding to these electronic transitions. The solvent environment can also influence the absorption spectrum, and TD-DFT calculations can model these solvatochromic shifts.

| Type of Transition | Probable Origin in Propyl 3-aminobenzoate | Expected Intensity |

|---|---|---|

| π → π | Aromatic ring | High |

| n → π | Amino group lone pair to aromatic ring | Low |

| n → π* | Ester oxygen lone pair to aromatic ring/carbonyl | Low |

Reaction Mechanisms and Kinetic Studies Involving Propyl 3 Aminobenzoate Derivatives

Mechanistic Investigations of Synthesis Pathways

The primary method for synthesizing propyl 3-aminobenzoate (B8586502) is through the Fischer esterification of 3-aminobenzoic acid with propanol (B110389), a reaction that proceeds under acidic conditions. The most common catalyst for this reaction is sulfuric acid (H₂SO₄). The mechanism involves the protonation of the carboxylic acid group of 3-aminobenzoic acid by the catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of propanol. This is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically carried out under reflux conditions, at temperatures between 60-80°C, to drive the equilibrium towards the formation of the ester. vulcanchem.com

Alternative catalysts such as p-toluenesulfonic acid and solid acids like Amberlyst-15 have also been employed. While effective, these catalysts may require different reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields to sulfuric acid. Another approach involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride intermediate. vulcanchem.com

Recent research has also explored more environmentally friendly and efficient synthesis methods. For instance, a "one-pot" oxo-reduction process has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials in subcritical water. mdpi.com This suggests potential for greener synthesis routes for its derivatives like propyl 3-aminobenzoate. Additionally, Sandmeyer reactions have been investigated for the conversion of aminobenzoic acids to other important platform chemicals, highlighting the versatility of the amino group for further chemical transformations. scirp.org

A summary of various catalysts and conditions for the synthesis of propyl 3-aminobenzoate is presented below.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sulfuric acid (H₂SO₄) | Propanol | 80 | 6-8 | 78-82 |

| p-Toluenesulfonic acid | Toluene | 110 | 4 | 75 |

| Amberlyst-15 (solid) | Propanol | 70 | 6 | 68 |

| HCl (gas) | Dichloromethane (DCM) | 25 | 24 | 60 |

| This table presents data on different catalytic systems used in the synthesis of propyl 3-aminobenzoate, showcasing the impact of catalyst and solvent choice on reaction conditions and yield. |

Elucidation of Specific Reaction Intermediates (e.g., Radical Intermediates)

The elucidation of reaction intermediates is crucial for a complete understanding of reaction mechanisms. In reactions involving aminobenzoate derivatives, various transient species can be formed. For instance, in the synthesis of propyl 3-aminobenzoate via Fischer esterification, a key intermediate is the protonated form of 3-aminobenzoic acid, which activates the carbonyl group for nucleophilic attack.

Studies on the fragmentation of deprotonated aminobenzoate esters under mass spectrometric conditions have revealed competitive fragmentation pathways involving both homolytic and heterolytic cleavages. For meta and para isomers, the predominant fragmentation is the homolytic cleavage of the alkyl-oxygen bond of the ester, leading to an alkyl-radical loss. researchgate.net In contrast, for ortho isomers, an alkene elimination via a heterolytic pathway, facilitated by a charge-mediated ortho effect, becomes the dominant route. researchgate.net This suggests the formation of radical intermediates in the gas phase.

Furthermore, research on the photochemistry of 2-aminobenzoic acid anion in aqueous solution has shown that excitation can lead to the formation of a radical (ABA•) and a hydrated electron (e(aq)⁻) through two-photon processes. science.gov While this study focuses on the 2-amino isomer, it highlights the potential for radical intermediate formation in related aminobenzoate compounds under specific conditions.

The study of dicationic states of aminobenzoic acid isomers has also provided insights into complex fragmentation processes that involve hydrogen migration, leading to the formation of fragments like H₃O⁺. diva-portal.orgrsc.org These studies, while not directly on propyl 3-aminobenzoate, contribute to the broader understanding of the types of intermediates and rearrangements that can occur in aminobenzoic acid derivatives.

Kinetic Modeling of Aminobenzoate-Related Reactions

Kinetic modeling provides a quantitative description of reaction rates and how they are influenced by various factors such as concentration and temperature. For reactions involving aminobenzoates, different kinetic models have been applied to understand their behavior.

The activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. Studies on the condensation reaction of 4-pyridinecarboxaldehyde (B46228) with isomers of aminobenzoic acid have used DFT methods to calculate activation energies for both intermolecular and intramolecular proton transfer steps. researchgate.netresearchgate.net For the reaction with m-aminobenzoic acid, the activation energy for the initial stage of the condensation reaction was found to be influenced by the solvent, with methanol (B129727) reducing the activation energy. researchgate.net

In a study on the polymorphic phase transformations of o-aminobenzoic acid, a dispersive kinetic model was used to determine a distribution of activation energies from experimental data. chemrxiv.org This approach acknowledges that under certain conditions, the rate of conversion can vary over time.

For the catalytic hydrogenation of a substituted nitrobenzoate to a substituted aminobenzoate, the knowledge of thermo-kinetic parameters, including activation energy, is crucial for process optimization and safety. hzdr.de Similarly, in the ion exchange of Fe(II) on Na-X zeolite, the activation energies for the forward and backward reactions were determined using a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. semanticscholar.org

The order of a reaction with respect to a particular reactant indicates how the rate is affected by the concentration of that reactant. For the oxidation of p-aminobenzoic acid by acidic potassium permanganate, the reaction was found to be first order with respect to both the oxidant and the substrate. derpharmachemica.com However, the pseudo-first-order rate constant was observed to decrease with increasing initial concentration of p-aminobenzoic acid. derpharmachemica.com

In the context of heterogeneous catalysis, power-law kinetics are often used as a preliminary method to determine the apparent reaction order and the reaction rate constant. uomus.edu.iq However, this approach has limitations as it does not account for the adsorption and desorption processes on the catalyst surface. uomus.edu.iq

For reactions involving solid catalysts, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is a widely used mechanistic approach. uomus.edu.iqpu.edu.pk This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. wikipedia.org The LHHW approach assumes that all active sites on the catalyst are energetically uniform. pu.edu.pk

The LHHW model has been successfully applied to describe the kinetics of various reactions, including the synthesis of 1,5-benzodiazepine, where the reaction was found to follow an LHHW-type mechanism with weak adsorption of all species. researchgate.net It has also been used to model the ion-exchange process of Fe(II) on Na-X zeolite. semanticscholar.org The general form of the rate equation derived from the LHHW model can be complex, but it provides a more accurate description of the catalytic process compared to simple power-law kinetics. uomus.edu.iqpu.edu.pk The rate equation typically includes terms for the intrinsic surface reaction rate constant and the adsorption equilibrium constants of the reactants and products. uomus.edu.iq

Supramolecular Chemistry and Intermolecular Interactions of Propyl 3 Aminobenzoate Systems

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the supramolecular assembly of propyl 3-aminobenzoate (B8586502). The molecule possesses both hydrogen bond donors (the two N-H protons of the primary amine) and hydrogen bond acceptors (the lone pairs on the amino nitrogen and the two oxygen atoms of the ester group). This dual functionality allows for the formation of extensive and robust networks.

Detailed research on analogous molecules, such as aminobenzoic acid isomers and their esters, provides a framework for understanding these networks. researchgate.netacs.orgresearchgate.net In the solid state, the primary interaction is typically the hydrogen bond between the amino group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule (N—H⋯O). researchgate.net This interaction is a recurring and predictable pattern, or supramolecular synthon, in aminobenzoate derivatives.

These primary N—H⋯O interactions often lead to the formation of one-dimensional chains or ribbons. researchgate.net For instance, in the crystal structure of the closely related isopropyl 4-aminobenzoate (B8803810), molecules are linked by N—H⋯O hydrogen bonds to generate chain motifs. researchgate.net Furthermore, weaker interactions, including N—H⋯N bonds or C—H⋯O bonds involving the propyl chain and aromatic protons, can link these primary chains into two-dimensional sheets or more complex three-dimensional architectures. researchgate.netresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in Propyl 3-aminobenzoate Systems

| Donor | Acceptor | Type of Interaction | Typical Resulting Motif |

|---|---|---|---|

| Amine (N-H) | Carbonyl (O=C) | Strong, directional | Infinite chains, ribbons researchgate.net |

| Amine (N-H) | Amino (N) | Weaker | Cross-linking of chains researchgate.net |

| Aromatic (C-H) | Carbonyl (O=C) | Weak | Stabilization of 3D packing |

| Propyl (C-H) | Carbonyl (O=C) | Weak | Anchoring guest molecules mdpi.com |

Cocrystallization Studies and Crystal Packing

Cocrystallization is a crystal engineering technique used to design multi-component crystalline solids, or cocrystals, by combining an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio. nih.gov Propyl 3-aminobenzoate, with its hydrogen-bonding functional groups, is an excellent candidate for forming cocrystals with a variety of coformers.

The selection of a coformer is based on the principle of supramolecular synthon complementarity. nih.gov

Acidic Coformers: Carboxylic acids (e.g., dicarboxylic acids like oxalic or succinic acid) are ideal coformers. They can form a robust and highly predictable acid-amine heterosynthon, where the acidic proton of the coformer hydrogen bonds to the basic amino group of propyl 3-aminobenzoate.

Neutral Coformers: Coformers with hydrogen bond acceptor groups, such as amides (e.g., nicotinamide) or other heterocycles, can interact with the amino group of propyl 3-aminobenzoate. nih.gov

The resulting crystal packing in these cocrystals is dominated by the strong hydrogen bonds that form the primary structure. researchgate.net For example, a cocrystal with a dicarboxylic acid would likely feature alternating molecules of propyl 3-aminobenzoate and the acid, linked into chains or sheets. These primary motifs are then packed into a three-dimensional lattice stabilized by weaker forces like van der Waals and π-π stacking interactions between the aromatic rings. The specific packing arrangement dictates the material's properties, such as solubility and stability. researchgate.net Cocrystallization can be achieved through various methods, including slow evaporation from solution, reaction crystallization, or solid-state grinding. mdpi.com

Table 2: Supramolecular Synthon Formation in Cocrystallization of Propyl 3-aminobenzoate

| Coformer Type | Example Coformer | Primary Functional Group | Expected Supramolecular Synthon |

|---|---|---|---|

| Dicarboxylic Acid | Succinic Acid | Carboxylic Acid (-COOH) | N⁺-H···O⁻ (Salt) or N-H···O=C (Cocrystal) |

| Hydroxy Acid | 4-Hydroxybenzoic Acid | Phenol (B47542) (-OH), Acid (-COOH) | N-H···O (Phenol), N-H···O=C (Acid) |

| Amide | Nicotinamide | Amide (-CONH₂) | N-H···N (Pyridine), N-H···O=C (Amide) |

| Sulfonamide | Saccharin | Sulfonamide (-SO₂NH-) | N-H···O=S |

Molecular Complex Formation (e.g., Charge-Transfer Interactions)

Propyl 3-aminobenzoate can form molecular complexes with other molecules through non-covalent interactions beyond simple hydrogen bonding. A key example is the formation of charge-transfer complexes. These complexes typically involve an electron-rich donor molecule and an electron-poor acceptor molecule. science.gov

Due to the electron-donating nature of the amino group, the aromatic ring of propyl 3-aminobenzoate is electron-rich and can act as a π-electron donor. When combined with a suitable electron acceptor—a molecule with an electron-deficient π-system—a charge-transfer interaction can occur. This involves the transfer of partial electron density from the highest occupied molecular orbital (HOMO) of the donor (propyl 3-aminobenzoate) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

A classic example of this phenomenon is seen in the complex formed between 2-aminobenzoic acid and lumiflavin. science.gov In the solid state, these molecules form stacks where the aromatic rings overlap at a close distance (e.g., 3.36 to 3.42 Å). science.gov This close-contact stacking facilitates the charge-transfer interaction, which is often evidenced by the appearance of a new, intense color. science.gov The red color of the lumiflavin-2-aminobenzoic acid crystals, for instance, is a direct result of this charge-transfer transition. science.gov Similar interactions are expected for propyl 3-aminobenzoate with appropriate acceptor molecules.

Table 3: Potential Partners for Charge-Transfer Complex Formation

| Role | Example Compound | Class | Interaction Mechanism |

|---|---|---|---|

| Electron Donor | Propyl 3-aminobenzoate | Aromatic Amine | π-electron donation from benzene (B151609) ring |

| Electron Acceptor | Lumiflavin | Flavin | π-π stacking, HOMO-LUMO interaction science.gov |

| Electron Acceptor | Tetracyanoquinodimethane (TCNQ) | Cyanoalkene | π-π stacking, formation of radical ion pair |

| Electron Acceptor | 2,4,7-Trinitrofluorenone (TNF) | Nitroaromatic | π-π stacking, strong acceptor properties |

Host-Guest Interactions within Coordination Cages

Coordination cages are large, discrete molecular assemblies with well-defined internal cavities. These structures can act as hosts, encapsulating smaller "guest" molecules within their hydrophobic interiors. frontiersin.org Propyl 3-aminobenzoate, with its modest size and varied functional groups, is a suitable candidate to act as a guest in such host-guest systems.

The encapsulation of a guest molecule like propyl 3-aminobenzoate within a coordination cage is driven by a combination of non-covalent interactions:

Hydrophobic Effect: The propyl chain and the phenyl ring are nonpolar and are favorably sequestered from a polar solvent (like water) into the hydrophobic cavity of the cage.

Hydrogen Bonding: The ester carbonyl oxygen (C=O) of the guest can act as a hydrogen bond acceptor, forming multiple C—H···O interactions with the C-H groups lining the interior surface of the cage host. mdpi.comnih.gov This interaction serves to anchor the guest in a specific orientation within the cavity. mdpi.com

π-π Stacking: The aromatic ring of the guest can engage in π-π stacking interactions with aromatic panels that often form the walls of the coordination cage. frontiersin.org

Studies have shown that related molecules, such as 3-aminobenzoate anions, can be encapsulated within the cavities of three-dimensional supramolecular networks. researchgate.net The binding within the cage can alter the guest's reactivity and provides a unique microenvironment, distinct from the bulk solution, which can be harnessed for applications in catalysis or controlled release. frontiersin.org

Table 4: Host-Guest Interactions of Propyl 3-aminobenzoate

| Host Type | Example Host Structure | Guest Moiety | Primary Driving Interaction(s) |

|---|---|---|---|

| Tetrahedral Cage | [Ga₄L₆]¹²⁻ type | Propyl 3-aminobenzoate | Hydrophobic effect, C-H···π interactions frontiersin.org |

| Octahedral Cage | [Pd₆L₄]¹²⁺ type | Propyl 3-aminobenzoate | C-H···O bonds to carbonyl, π-π stacking frontiersin.org |

| Octanuclear Cage | Cobalt-based cages | Carbonyl Oxygen | CH···O hydrogen bonding to cage interior mdpi.comnih.gov |

| Mn-bipyridine Network | [Mn₂(bipy)₃(H₂O)₈] complex | 3-Aminobenzoate anion | Hydrogen bonding to coordinated water researchgate.net |

Applications of Propyl 3 Aminobenzoate and Its Derivatives in Advanced Chemical Fields

Role as an Intermediate and Building Block in Organic Synthesis

The dual functionality of propyl 3-aminobenzoate (B8586502) allows it to serve as a versatile scaffold in organic synthesis. The amino group can act as a nucleophile or be converted into a diazonium salt for further reactions, while the ester group can be hydrolyzed or undergo transesterification. google.com This facilitates the construction of a diverse array of more complex molecules.

The aminobenzoate framework is a key precursor for synthesizing a wide range of heterocyclic compounds, which are integral to medicinal chemistry and material science. While direct studies specifying the propyl ester are not extensively detailed, the reactivity of the aminobenzoate moiety is well-established for these transformations. The amino group is crucial for cyclization reactions that form nitrogen-containing rings.

Research has shown that aminobenzoic acid and its derivatives can be used to synthesize various heterocyclic systems:

Pyrazoles: Hydrazide derivatives of aminobenzoic acid, formed by reacting the ester with hydrazine (B178648), can be condensed with diketones like pentane-2,4-dione to produce pyrazole (B372694) rings. mdpi.comderpharmachemica.com

Imidazolines and Imidazoles: Aminobenzoate derivatives are used in the synthesis of imidazolines, which are important for their pharmacological properties. lew.ro They can also be incorporated into more complex imidazole-containing structures through multi-step reactions, including azo-coupling and condensation. mdpi.comnih.gov

Thiadiazoles and Triazoles: Through multi-step synthesis involving the conversion of the aminobenzoate to a hydrazide or thiosemicarbazide (B42300) intermediate, various five-membered heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles can be prepared. mdpi.comuobaghdad.edu.iq

Quinazolines and Benzodiazepines: Derivatives of aminobenzoic acid, such as anthranilonitrile, react with organometallic compounds and acyl halides to form quinazolines and 1,4-benzodiazepine-3-ones. ki.se

| Heterocyclic System | Key Reagents/Reaction Type | Reference |

|---|---|---|

| Pyrazoles | Hydrazine, Pentane-2,4-dione | mdpi.comderpharmachemica.comnih.gov |

| Imidazolines | Condensation with ethylenediamine | lew.rogoogle.com |

| 1,3,4-Thiadiazoles | Conversion to hydrazide, reaction with CS₂, cyclization | mdpi.comuobaghdad.edu.iq |

| 1,2,4-Triazoles | Reaction with thiosemicarbazide, cyclization | uobaghdad.edu.iq |

| Quinazolines | From anthranilonitrile and acyl halides | ki.se |

The functional groups of propyl 3-aminobenzoate are amenable to modifications for creating a variety of ester and amino acid derivatives. The process of transesterification, where the propyl group is exchanged with a different alcohol, is a common method for synthesizing other aminobenzoate esters. google.com This reaction is typically catalyzed and can be driven to completion by using an excess of the new alcohol or by removing the propanol (B110389) byproduct. google.com

Furthermore, the amino group can be acylated or alkylated to produce N-substituted derivatives. nih.govrsc.org Research on para-aminobenzoic acid (PABA) shows its utility in synthesizing more complex structures, including:

Schiff Bases: Reaction with various aldehydes and ketones. nih.gov

Peptide Derivatives: The aminobenzoic acid structure can be incorporated into peptide chains. nih.gov

PEGylated Conjugates: Aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) have been developed as stable and highly reactive reagents for the targeted pegylation of therapeutic proteins like interferon α-2b, enhancing their therapeutic properties. rsc.org

| Derivative Type | Reaction | Key Reagents | Reference |

|---|---|---|---|

| Other Esters | Transesterification | Different alcohols (e.g., polyethylene glycol), catalyst | google.comrsc.org |

| N-Alkyl Derivatives | Alkylation | Alkyl halides | rsc.org |

| N-Acyl Derivatives (Amides) | Acylation | Acyl chlorides, Anhydrides | nih.gov |

| Hydrazides | Hydrazinolysis | Hydrazine hydrate | mdpi.com |

Material Science Applications

The structural characteristics of propyl 3-aminobenzoate and its derivatives make them suitable for applications in material science, particularly in the development of photosensitizers and functionalized graphene materials.

Photodynamic therapy (PDT) is a therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy cancer cells. e-ce.orgrsc.org The development of next-generation photosensitizers aims to improve tumor selectivity and use light with deeper tissue penetration (longer wavelengths). e-ce.orgfrontierspecialtychemicals.com

While propyl 3-aminobenzoate itself is not a photosensitizer, its derivatives can serve as crucial building blocks for creating more complex photosensitizing molecules. The aminobenzoate moiety can be incorporated into larger chromophoric systems, such as porphyrins or chlorins, which are known for their photodynamic activity. frontierspecialtychemicals.comobu.edu For instance, biotin, a molecule known for targeting cancer cells, has been conjugated to photosensitizers to improve their selectivity, a strategy that could potentially be applied to aminobenzoate-derived structures. nih.gov The synthesis often involves creating amide or ester linkages, reactions for which propyl 3-aminobenzoate is well-suited. nih.gov

Graphene and graphene oxide (GO) are materials with a large surface area and unique electronic properties, making them ideal platforms for developing sensors and drug delivery systems. scitechnol.com Propyl 3-aminobenzoate and its corresponding polymer, poly(3-aminobenzoic acid), can interact with and functionalize graphene surfaces.

Key interactions and applications include:

Nanocomposite Films for Biosensors: A nanocomposite film composed of electropolymerized poly(3-aminobenzoic acid) (P3ABA), platinum nanoparticles, and reduced graphene oxide (rGO) has been successfully used to create sensitive amperometric biosensors for detecting glucose and cholesterol. researchgate.netresearchgate.net In this system, the polymer matrix helps to stabilize the nanoparticles on the graphene surface. researchgate.net

Adsorption via Functional Groups: The aromatic ring of the aminobenzoate can interact with the graphene surface through π-π stacking. scitechnol.com Additionally, the amino and carboxyl groups (after ester hydrolysis) can be used for covalent functionalization or can interact with metal ions and other molecules. scitechnol.comnih.gov For example, 4-aminobenzoic acid has been used in Friedel–Crafts reactions to functionalize reduced graphene oxide. scitechnol.com

Electrochemical Sensing: Graphene electrodes modified with polymers based on aminobenzoic acid have been developed for the selective electrochemical detection of various analytes, including psychoactive drugs. mdpi.com

| Application | Graphene-Based Material | Role of Aminobenzoate Moiety | Reference |

|---|---|---|---|

| Amperometric Biosensors | Platinum/rGO/Poly(3-aminobenzoic acid) film | Forms a polymer matrix to support Pt nanoparticles on rGO | researchgate.net |

| Electrochemical Drug Sensing | p-Aminobenzoic acid polymer on graphene | Creates a selective recognition layer | mdpi.com |

| Functionalized Nanomaterials | Reduced Graphene Oxide (rGO) | Covalent attachment via Friedel–Crafts reaction | scitechnol.com |

| Metal Ion Adsorption | Poly(m-aminophenol)/APTES/Graphene Oxide Composite | Provides nitrogen and oxygen functional groups for binding | nih.gov |

Polymer Chemistry Contributions

Aminobenzoic acids and their esters are important monomers for the synthesis of functional polymers. biosynth.comchemicalbook.com Poly(3-aminobenzoic acid) (P3ABA), the polymer derived from the monomer corresponding to propyl 3-aminobenzoate, is a member of the polyaniline family and possesses interesting electronic and film-forming properties. mdpi.commdpi.com

P3ABA can be synthesized via chemical or electrochemical oxidative polymerization. researchgate.netmdpi.com The resulting polymer is noted for its ability to form films, which is advantageous for creating modified electrodes and other material applications. mdpi.com Research has shown that the properties of these polymers can be tuned through copolymerization or by creating composites.

Key findings in the polymer chemistry of this family include:

Synthesis and Conductivity: Poly(2-aminobenzoic acid) and poly(3-aminobenzoic acid) have been synthesized via chemical polymerization, yielding materials with electrical conductivities in the range of 10⁻³ to 10⁻¹⁰ S cm⁻¹. researchgate.net

Copolymerization: Copolymers of 3-aminobenzoic acid with aniline (B41778) have been synthesized, with their thermal stability and electrical properties varying based on the monomer feed ratio. scirp.org

Nanocomposites: P3ABA has been used to create composites with metal-organic frameworks (MOFs), such as CoZIF, which have shown enhanced electrocatalytic activity for the hydrogen evolution reaction, a key process for clean energy production. mdpi.com The polymer backbone helps to disperse the MOF and provides additional active sites. mdpi.com

Morphology Control: The morphology of P3ABA can be controlled by using different synthesis media, such as acidic ionic liquids, leading to various nanostructures like rods and spherical particles. researchgate.net

| Polymer System | Synthesis Method | Key Property/Application | Reference |

|---|---|---|---|

| Poly(3-aminobenzoic acid) Homopolymer | Chemical Oxidation | Electrical conductivity (10⁻³ - 10⁻¹⁰ S cm⁻¹) | researchgate.net |

| Poly(3-aminobenzoic acid-co-aniline) | Chemical Copolymerization | Tunable thermal stability and conductivity | scirp.org |

| P3ABA/CoZIF Composite | In situ Chemical Oxidation | Enhanced electrocatalytic activity for hydrogen production | mdpi.com |

| P3ABA Nanostructures | Polymerization in Ionic Liquids | Controlled morphology (nanorods, spheres) | researchgate.net |

Development of Dyes and Pigments from Aminobenzoate Scaffolds

The aromatic amine group of propyl 3-aminobenzoate makes it a valuable precursor for synthesizing a wide range of dyes and pigments, particularly azo dyes and Schiff bases. mdpi.comresearchgate.net

The synthesis of azo dyes is a cornerstone of color chemistry. It typically involves a two-step process: diazotization and coupling. ekb.eginnovareacademics.in First, the primary aromatic amine of propyl 3-aminobenzoate is converted into a highly reactive diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution at low temperatures (0–5 °C). ekb.egrsc.org This diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another amine—to form the stable azo dye, characterized by the -N=N- chromophore. rsc.orgresearchgate.netscialert.net The specific color of the resulting dye is determined by the chemical structures of both the diazonium salt and the coupling partner. researchgate.net Azo dyes derived from aminobenzoic acid have been synthesized with a variety of coupling agents, including 2,4-dimethylphenol (B51704) and various naphthol derivatives, yielding a spectrum of colors. ekb.eginnovareacademics.in

Schiff bases, another important class of colorants and functional molecules, are formed through the condensation reaction between the primary amine of propyl 3-aminobenzoate and an aldehyde or ketone. mdpi.comresearchgate.net This reaction creates an imine or azomethine group (-C=N-), which is part of a conjugated system that often imparts color. researchgate.net For example, reacting propyl 3-aminobenzoate with various salicylaldehydes can produce a library of Schiff base compounds with potential applications in coordination chemistry and as functional dyes. researchgate.nettandfonline.com

Table 2: Examples of Dyes Synthesized from Aminobenzoate Scaffolds

| Dye Class | Amine Precursor | Coupling/Reaction Partner | Resulting Compound/Dye Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Azo Dye | 4-Aminobenzoic Acid | 2,4-Dimethylphenol | Azo Ligand | Forms colored metal chelates; used as disperse dyes for cotton. | ekb.eg |

| Azo Dye | 4-Aminoacetophenone | 3-Aminobenzoic Acid | 6-(4-acetylphenyl azo)-3-aminobenzoic acid | Forms transition metal complexes with distinct spectral properties. | researchgate.net |

| Azo Dye | Ethyl-4-aminobenzoate | Pyridine derivative | Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate | Exhibits nonlinear optical properties. | researchgate.net |

| Azo Dye | 4-Aminobenzoic Acid | Thymol | Azo dye from thymol | Synthesized to study degradation byproducts of procaine. | ijisrt.com |

| Schiff Base | 4-Aminobenzoic Acid | Substituted Salicylaldehydes | PABA-derived Schiff Bases | Synthesized via one-step condensation; evaluated for antimicrobial properties. | mdpi.com |

| Schiff Base | Azo-link Salicylaldehyde | 2-Methyl-5-aminopyrazole | Azo-Schiff Base Complex | Used as a catalyst for synthesizing other organic molecules. | tandfonline.com |

Advanced Crystallographic Analysis of Propyl 3 Aminobenzoate and Its Crystalline Forms

Single Crystal X-ray Diffraction for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method used to determine the detailed three-dimensional structure of crystalline materials. uhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the arrangement of atoms and molecules within the crystal lattice. uol.de This technique is essential for understanding the relationship between a compound's structure and its properties. uhu-ciqso.es

While specific crystallographic data for propyl 3-aminobenzoate (B8586502) is not widely published, the analysis of related aminobenzoate compounds provides a strong framework for understanding its likely structural characteristics. For instance, the crystal structure of isopropyl 4-aminobenzoate (B8803810), a structural isomer, has been determined and reveals key features that are likely to be relevant to propyl 3-aminobenzoate. iucr.orgiucr.org

The initial step in crystal structure determination involves identifying the crystal system and space group, which describe the symmetry of the crystal lattice. This is achieved by analyzing the symmetry of the diffraction pattern. For example, related aminobenzoic acid derivatives often crystallize in common crystal systems such as monoclinic or triclinic. science.govrsc.orgias.ac.in The crystal structure of isopropyl 4-aminobenzoate, for instance, belongs to the triclinic crystal system with the space group P-1. iucr.orgresearchgate.net It is plausible that propyl 3-aminobenzoate could crystallize in a similar system, though experimental verification is necessary. The determination of the space group is crucial as it defines the asymmetric unit, the smallest part of the crystal from which the entire structure can be generated by symmetry operations.

A related compound, 4-carboxyanilinium dihydrogen phosphate (B84403) monohydrate, also crystallizes in the triclinic space group P-1. eurjchem.com The study of various aminobenzoic acid salts has revealed the formation of three-dimensional networks through hydrogen bonding. researchgate.net

Table 1: Crystallographic Data for Isopropyl 4-aminobenzoate

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.405 (1) |

| b (Å) | 11.029 (2) |

| c (Å) | 11.520 (3) |

| α (°) | 89.10 (2) |

| β (°) | 77.06 (2) |

| γ (°) | 87.17 (2) |

| V (ų) | 1039.5 (4) |

| Z | 4 |

Source: IUCr Journals iucr.orgresearchgate.net

Once the crystallographic data is collected, the next step is to solve the crystal structure. This involves determining the positions of the atoms in the asymmetric unit. Direct methods are commonly employed for small molecules like propyl 3-aminobenzoate. science.gov These methods use statistical relationships between the phases of the structure factors to generate an initial model of the electron density.

Following the initial structure solution, a process of refinement is carried out to improve the accuracy of the atomic positions and other parameters. This is typically done using least-squares refinement programs like SHELXL. iucr.org The quality of the final structure is assessed by the R-factor, which is a measure of the agreement between the observed and calculated structure factors; a lower R-factor indicates a better fit. science.gov For example, the structure of a molecular complex involving 2-aminobenzoic acid was refined to an R value of 0.050. science.gov

The crystal structure provides a detailed map of the intermolecular interactions that hold the molecules together in the solid state. These interactions, which include hydrogen bonds and van der Waals forces, are crucial in determining the physical properties of the crystal. researchgate.netnih.gov

In aminobenzoate derivatives, hydrogen bonding is a dominant intermolecular interaction. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor. iucr.orgnih.gov In the crystal structure of isopropyl 4-aminobenzoate, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming double chains. iucr.orgiucr.org It is highly probable that propyl 3-aminobenzoate would exhibit similar hydrogen bonding patterns, forming supramolecular structures. The analysis of these interactions is often aided by techniques like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. eurjchem.com

Crystal Engineering and Polymorphism Studies

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net A key aspect of crystal engineering is the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.netacs.org

The design of specific supramolecular architectures in the solid state relies on the predictable nature of strong intermolecular interactions, particularly hydrogen bonds. researchgate.net By understanding the hydrogen bonding capabilities of the functional groups in propyl 3-aminobenzoate (the amino group and the ester group), it is possible to predict and design specific packing arrangements. For example, the formation of hydrogen-bonded chains or sheets is a common motif in related structures. nih.govlew.ro The interplay of these interactions can lead to the formation of complex three-dimensional networks. lew.ro

Different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore of great importance in fields like pharmaceuticals and materials science. rsc.orgresearchgate.netacs.org

While there are no specific reports on the polymorphism of propyl 3-aminobenzoate, its parent molecule, 3-aminobenzoic acid, is known to exhibit at least five different polymorphic forms. researchgate.net This suggests that propyl 3-aminobenzoate may also be capable of forming multiple crystalline structures under different crystallization conditions (e.g., solvent, temperature, and pressure). rsc.org The characterization of potential polymorphs would involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopy to identify and differentiate the various crystalline forms. Each polymorph would have a unique crystal structure and, consequently, distinct physical properties.

Experimental and Theoretical Charge Density Analysis

No specific studies on the experimental or theoretical charge density distribution of Propyl 3-aminobenzoate were found. Such an analysis would involve mapping the electron density throughout the crystal lattice to understand bonding and intermolecular interactions.

Multipole Refinement Methods

There is no available literature detailing the application of multipole refinement methods, such as the Hansen-Coppens formalism, to the crystal structure of Propyl 3-aminobenzoate. This type of analysis is crucial for accurately describing the aspherical nature of electron density around atoms.

Topological Analysis of Electron Density

A topological analysis of the electron density, according to Bader's theory (QTAIM), for Propyl 3-aminobenzoate has not been reported. This analysis would characterize the nature of chemical bonds and non-covalent interactions by locating and analyzing critical points in the electron density.

Should such research be published in the future, this article can be updated to reflect those findings.

Q & A

Q. What are the established synthetic routes for Propyl 3-aminobenzoate, and how can reaction conditions be optimized for yield and purity?

Propyl 3-aminobenzoate is typically synthesized via esterification of 3-aminobenzoic acid with propanol under acid catalysis (e.g., sulfuric acid). Optimization involves adjusting molar ratios, temperature (60–80°C), and reaction time (4–8 hrs). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor purity via TLC and NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Propyl 3-aminobenzoate?

Key techniques include:

Q. What safety protocols should be followed when handling Propyl 3-aminobenzoate in laboratory settings?

While direct toxicity data are limited, analogous esters (e.g., propyl chloroformate) require stringent precautions:

- Use fume hoods, nitrile gloves, and lab coats.

- Store in airtight containers at 2–8°C.

- Avoid ignition sources due to flammability risks (similar to propanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., crystallographic vs. computational models) for Propyl 3-aminobenzoate?

Discrepancies often arise from polymorphism or solvent effects. Use SHELXL for single-crystal refinement to validate bond lengths/angles against DFT-optimized structures. Prioritize high-resolution (<1.0 Å) X-ray data and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What experimental designs are recommended to study the hydrolytic stability of Propyl 3-aminobenzoate under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions (e.g., PBS). Quantify degradation via HPLC at intervals (0, 24, 48 hrs). Include control samples with esterase enzymes to mimic in vivo conditions. Report half-life () and degradation products .

Q. How can conflicting purity assessments (e.g., HPLC vs. melting point) be systematically addressed?

Discrepancies may stem from co-eluting impurities or polymorphic forms. Combine orthogonal methods:

Q. What strategies optimize the solubility of Propyl 3-aminobenzoate in aqueous formulations for drug delivery studies?

Test co-solvents (e.g., PEG 400, DMSO ≤10%) or cyclodextrin inclusion complexes. Use phase solubility diagrams to determine binding constants. For nanoparticle formulations, employ emulsion-solvent evaporation with PLGA polymers .

Q. How can researchers validate the absence of genotoxic impurities in Propyl 3-aminobenzoate batches?

Perform Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays. Use LC-MS/MS to detect trace aromatic amines (potential hydrolytic byproducts) at ppm levels. Reference ICH M7 guidelines for thresholds .

Methodological and Analytical Challenges

Q. What computational tools are effective in predicting the reactivity of Propyl 3-aminobenzoate in nucleophilic acyl substitution reactions?

Employ DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental kinetics (UV-Vis monitoring of reaction progress) .

Q. How should researchers design in vitro assays to evaluate the bioactivity of Propyl 3-aminobenzoate derivatives without interference from hydrolysis products?

Pre-incubate compounds in assay buffers (pH 7.4, 37°C) for 24 hrs, then quantify intact ester via LC-MS. Use stabilized prodrug analogs (e.g., tert-butyl esters) as negative controls. Include protease inhibitors in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.